molecular formula C10H14N2O2S2 B071697 4-Hydroxy-3-(methylthio)-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide CAS No. 172516-38-0

4-Hydroxy-3-(methylthio)-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide

Cat. No. B071697
M. Wt: 258.4 g/mol
InChI Key: GUHZRKQRQAMTPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from a benzothiophene derivative. The methylthio and hydroxy groups could be introduced through substitution reactions. The carbohydrazide group might be introduced through a reaction with carboxylic acid derivatives and hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the benzothiophene ring, polarizability due to the sulfur atom, and potential for hydrogen bonding due to the hydroxy and carbohydrazide groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The hydroxy group could be involved in elimination or substitution reactions. The carbohydrazide group could react with carboxylic acids or their derivatives to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxy group and a carbohydrazide group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Hydroxy-3-(methylthio)-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide is part of a broader class of compounds utilized in synthetic chemistry. For instance, similar compounds like 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide have been synthesized and analyzed for their structural properties, demonstrating the interest in this class of compounds for chemical synthesis and analysis (Naganagowda et al., 2014).

Biological Activity

  • Research on closely related compounds reveals a focus on their potential biological activity. For example, a study on 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showed these compounds exhibited antibacterial and DPPH radical scavenging activities, suggesting possible applications in antimicrobial and antioxidant research (Zia-ur-Rehman et al., 2009).

Pharmaceutical Research

  • In pharmaceutical research, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which share a structural similarity with 4-Hydroxy-3-(methylthio)-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide, are studied for their cytostatic, antitubercular, and anti-inflammatory activities. This indicates the potential of such compounds in drug development and pharmaceutical applications (Chiriapkin et al., 2021).

Antimicrobial Applications

  • Thiophene-3-carboxamide derivatives have shown antimicrobial and antifungal activities, suggesting that compounds in this family could be relevant for the development of new antimicrobial agents. This includes research into their structural properties and interactions which are crucial for understanding their mechanism of action (Vasu et al., 2005).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in preclinical and clinical trials, and optimizing its synthesis .

properties

IUPAC Name

4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c1-15-10-7-5(3-2-4-6(7)13)8(16-10)9(14)12-11/h6,13H,2-4,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHZRKQRQAMTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(CCCC2=C(S1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384850
Record name 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide

CAS RN

172516-38-0
Record name 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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